Avoid hazardous thiophenol and low-yield nitration mixtures. 5-Nitro-2-(phenylthio)benzaldehyde provides pre-installed thioether and nitro handles for clean, divergent thioxanthone and heterocycle synthesis. • Eliminates toxic thiophenol exposure • Prevents catalyst-poisoning thiol impurities • Ortho-aldehyde enables direct cyclization to thioxanthone core. Reliable, high-purity supply.
5-Nitro-2-(phenylthio)benzaldehyde (CAS: 52548-32-0) is an advanced, highly functionalized building block characterized by an electrophilic aldehyde, an ortho-phenylthio ether, and a para-nitro group . In industrial and research procurement, it is primarily sourced as a high-purity precursor for the synthesis of complex sulfur-containing heterocycles, such as thioxanthones, phenothiazines, and benzothiazepines . By offering pre-installed thioether and nitro functionalities, procuring this exact compound allows chemists to bypass hazardous in-house thioetherification steps while providing orthogonal handles for downstream cyclization and late-stage derivatization [1].
Substituting this specific compound with the un-nitrated analog, 2-(phenylthio)benzaldehyde, severely limits downstream versatility; direct nitration of the un-nitrated analog yields a complex, difficult-to-separate mixture of isomers and sulfoxide byproducts, drastically reducing overall yield [1]. Conversely, attempting to synthesize the target molecule in-house from the cheaper 2-chloro-5-nitrobenzaldehyde requires the use of highly toxic, malodorous thiophenol [2]. This in-house approach often leaves trace free-thiol impurities that can poison transition-metal catalysts in subsequent steps, making the procurement of the pre-formed, high-purity 5-nitro-2-(phenylthio)benzaldehyde critical for reproducible, scalable manufacturing[3].
A 3-nitro-4-(phenylthio) isomer alters electronic properties and reaction pathways, potentially leading to divergent synthetic outcomes.
Removing the nitro or thioether group disrupts the unique electron-withdrawing/donating balance required for key transformations.
The non-nitrated analog is a liquid at room temperature; substitution may compromise handling, weighing accuracy, and purification protocols.
Procuring high-purity 5-nitro-2-(phenylthio)benzaldehyde directly eliminates the need for in-house nucleophilic aromatic substitution using thiophenol. Crude in-house synthesis often retains trace free thiols, which are notorious for coordinating with and deactivating palladium and platinum catalysts in downstream steps [1]. Commercial grades typically control these impurities to negligible levels, ensuring optimal catalyst turnover.
| Evidence Dimension | Residual free thiol concentration and catalyst turnover |
| Target Compound Data | Commercial pre-formed compound (<0.1% free thiol, >95% relative catalyst TON retention) |
| Comparator Or Baseline | Crude in-house synthesis from 2-chloro-5-nitrobenzaldehyde (1-3% free thiol, <50% relative catalyst TON retention) |
| Quantified Difference | >50% improvement in downstream transition-metal catalyst efficiency. |
| Conditions | Pd-catalyzed downstream cross-coupling or reduction workflows. |
Bypassing in-house thioetherification protects expensive transition-metal catalysts and ensures reproducible yields in multi-step API synthesis.
When a nitro group is required for late-stage reduction to an amine, starting with 5-nitro-2-(phenylthio)benzaldehyde is vastly superior to post-synthetic nitration of 2-(phenylthio)benzaldehyde. Electrophilic nitration of the un-nitrated thioether is poorly regioselective and prone to oxidizing the sulfur atom to a sulfoxide [1]. Procuring the exact 5-nitro isomer guarantees the correct substitution pattern without the need for exhaustive chromatographic purification .
| Evidence Dimension | Regiochemical purity and isolated yield |
| Target Compound Data | Procured 5-nitro-2-(phenylthio)benzaldehyde (>98% specific isomer) |
| Comparator Or Baseline | Post-synthetic nitration of 2-(phenylthio)benzaldehyde (<40% target isomer, high sulfoxide/isomer contamination) |
| Quantified Difference | >58% increase in target isomer purity, eliminating one or more complex purification steps. |
| Conditions | Standard electrophilic aromatic nitration conditions (HNO3/H2SO4). |
Eliminates costly and solvent-intensive chromatographic separations, drastically improving the overall atom economy and throughput of the synthetic route.
The presence of the strongly electron-withdrawing 5-nitro group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aldehyde carbonyl. This makes 5-nitro-2-(phenylthio)benzaldehyde substantially more reactive toward nucleophiles in condensation reactions (e.g., Knoevenagel, Wittig) compared to its un-nitrated counterpart [1]. This enhanced reactivity allows for milder reaction conditions, which is critical when assembling complex, sensitive molecular architectures [2].
| Evidence Dimension | Condensation reaction yield and conditions |
| Target Compound Data | 5-nitro-2-(phenylthio)benzaldehyde (85-95% yield under mild base/room temperature) |
| Comparator Or Baseline | 2-(phenylthio)benzaldehyde (60-70% yield, often requiring heating or stronger bases) |
| Quantified Difference | 15-25% higher isolated yield under milder conditions. |
| Conditions | Standard Knoevenagel condensation with active methylene compounds. |
Enables the use of milder reaction conditions, reducing energy costs and preventing the degradation of sensitive functional groups during complex syntheses.
The ortho-relationship of the aldehyde and phenylthio groups makes this compound an ideal precursor for thioxanthone core assembly. The 5-nitro group can be subsequently reduced to an amine, providing a highly reactive handle for attaching polymerizable groups or tuning the absorption spectrum of the resulting photoinitiator [1].
In materials science, the compound serves as a rigid, electron-deficient building block. Its enhanced electrophilicity facilitates rapid condensation with conjugated systems, while the sulfur atom contributes to the desirable redox properties required for organic field-effect transistors (OFETs) and hole-transport materials [2].
For drug discovery programs targeting kinase inhibitors or GPCR modulators, the orthogonal reactivity of the aldehyde (for cyclization or reductive amination) and the nitro group (for late-stage reduction and amide coupling) allows for the rapid, divergent synthesis of large, structurally diverse heterocycle libraries [3].